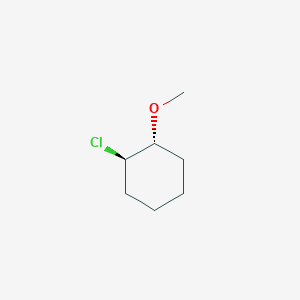

(1R,2R)-1-Chloro-2-methoxycyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18424-56-1 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

(1R,2R)-1-chloro-2-methoxycyclohexane |

InChI |

InChI=1S/C7H13ClO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

IQROCIJKTDOQDL-RNFRBKRXSA-N |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1Cl |

Canonical SMILES |

COC1CCCCC1Cl |

Origin of Product |

United States |

Stereoselective Synthesis of 1r,2r 1 Chloro 2 Methoxycyclohexane

Methodologies for Enantioselective and Diastereoselective Chlorination

The introduction of a chlorine atom with a specific stereochemistry adjacent to an existing stereocenter is a common challenge in organic synthesis. For a 1,2-disubstituted cyclohexane (B81311) like (1R,2R)-1-Chloro-2-methoxycyclohexane, the methodologies must control both which enantiomer is formed and ensure the trans relationship between the two substituents.

Directed halogenation is a strategy where a functional group already present in the substrate guides the halogenating reagent to a specific position and face of the molecule, thereby controlling regioselectivity and stereoselectivity. rsc.org In the context of synthesizing this compound, the existing methoxy (B1213986) group or a precursor hydroxyl group can act as a directing element.

For instance, an ancillary directing group attached to the oxygen atom could form a temporary complex with a chlorinating agent, delivering the chlorine atom to the adjacent carbon from the same face of the ring. This approach is conceptually similar to directed epoxidation, where a hydroxyl group can form a hydrogen bond with the oxidizing agent, favoring the delivery of oxygen to the syn-face of the double bond. cureffi.org While direct C-H chlorination is challenging to control, the directed chlorination of an intermediate, such as a cyclohexene precursor, could be a viable route. The directing group's size and electronic properties are critical in governing the stereochemical outcome. cureffi.org

Table 1: Principles of Directed Reactions

| Principle | Description | Relevance to Synthesis |

|---|---|---|

| Substrate Control | An existing chiral center or functional group in the substrate molecule influences the stereochemical outcome of a subsequent reaction. cureffi.org | The (2R)-methoxy group on the cyclohexane ring directs the incoming chlorine atom to the C1 position with (R) configuration. |

| Reagent Control | A chiral reagent or catalyst interacts with the substrate to favor the formation of one stereoisomer over another. | A chiral chlorinating agent or catalyst could be used to selectively chlorinate a prochiral precursor. |

| Directed C-H Functionalization | A directing group forms a coordinate bond with a metal catalyst, bringing the reactive center close to a specific C-H bond for functionalization. rsc.org | A functional group derived from the methoxy substituent could direct a catalyst to the C1-H bond for stereoselective chlorination. |

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. nih.gov This approach is fundamental to the synthesis of this compound, as it relies on a chiral precursor of known configuration. A common and reliable stereospecific reaction is the SN2 (bimolecular nucleophilic substitution) reaction, which proceeds with a complete inversion of stereochemistry at the reacting center. nih.gov

In this synthetic context, one would start with a chiral intermediate such as (1R,2R)-2-methoxycyclohexanol. The hydroxyl group at the C1 position would first be converted into a good leaving group (e.g., tosylate, mesylate, or triflate). Subsequent displacement of this leaving group with a chloride ion (from a source like lithium chloride) would proceed via an SN2 mechanism. However, this inversion would lead to the (1S,2R) stereoisomer. To obtain the desired (1R,2R) product via this pathway, one would need to start with the (1S,2R)-2-methoxycyclohexanol precursor, where SN2 displacement at C1 would invert the configuration from (S) to (R), yielding the target molecule.

Alternatively, reactions that proceed with retention of configuration, such as the Appel reaction under certain conditions or reactions involving neighboring group participation, could be employed starting from the (1R,2R)-2-methoxycyclohexanol precursor.

To synthesize this compound, a suitable starting material would be a chiral cyclohexene oxide derivative. The key steps would be:

Start with (1R,2R)-1,2-epoxycyclohexane. This chiral epoxide has the correct stereochemistry at both C1 and C2.

Regioselective attack by a chloride source. A chloride nucleophile (e.g., from HCl, TiCl₄, or other chloride salts) attacks one of the two electrophilic carbons of the epoxide ring. organic-chemistry.org For this reaction to be effective, the attack must occur at the C1 position.

Stereospecific Ring-Opening. The SN2 attack inverts the stereocenter at C1 from (R) to (S), while the stereocenter at C2 remains (R). This would yield (1S,2R)-2-chlorocyclohexanol.

Subsequent Methylation. The hydroxyl group would then be methylated.

To obtain the target (1R,2R) stereochemistry directly from a ring-opening, the precursor and nucleophile must be chosen carefully. A more direct route involves the ring-opening of an epoxide with a methoxide nucleophile followed by chlorination of the resulting alcohol. For example, opening (1R,2R)-1,2-epoxycyclohexane with sodium methoxide would lead to (1R,2S)-2-methoxycyclohexanol, which is not the desired precursor. Therefore, the most logical epoxide-based strategy involves synthesizing the key intermediate, (1R,2R)-2-methoxycyclohexanol, through an alternative route and then performing a stereocontrolled chlorination. The use of enzymes, such as halohydrin dehalogenases, can also catalyze the enantioselective ring-opening of epoxides, offering a biocatalytic route to chiral building blocks. nih.govnih.gov

Synthesis and Derivatization of Chiral 2-Methoxycyclohexanol Intermediates

The most practical synthetic pathway to this compound relies on the preparation and subsequent functionalization of the chiral intermediate, (1R,2R)-2-methoxycyclohexanol. This precursor contains the required methoxy group and the correct stereochemistry at C2, simplifying the final step to the stereocontrolled introduction of the chlorine atom at C1.

The synthesis of enantiomerically pure (1R,2R)-2-methoxycyclohexanol is a critical step. nih.gov This compound is a trans-1,2-disubstituted cyclohexane derivative. Non-stereoselective methods for preparing 2-methoxycyclohexanol often start from cyclohexene, reacting it with an oxidant like hydrogen peroxide in methanol, which can yield a mixture of products. google.com

To achieve the specific (1R,2R) stereoisomer, asymmetric synthesis or resolution techniques are required:

Asymmetric Dihydroxylation: One robust method begins with the asymmetric dihydroxylation (AD) of cyclohexene using Sharpless catalysts. This can produce an enantiomerically enriched sample of (1R,2R)-cyclohexane-1,2-diol. Subsequent regioselective monomethylation of one of the two hydroxyl groups would be needed to furnish the desired precursor.

Resolution of Racemic Mixtures: A racemic mixture of trans-2-methoxycyclohexanol can be prepared and then resolved into its constituent enantiomers. This can be achieved by forming diastereomeric esters or urethanes with a chiral resolving agent, followed by separation (e.g., by chromatography or crystallization) and subsequent hydrolysis to release the pure (1R,2R) enantiomer.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains a suitably functionalized six-membered ring.

(1S,2S)-(+)-2-Methoxycyclohexanol, the enantiomer of the desired intermediate, is recognized as a useful chiral building block in organic synthesis, highlighting the importance of this class of compounds. lookchem.com

As previously mentioned, a standard SN2 reaction on a C1-leaving group would result in inversion, yielding the undesired (1S,2R) product. Therefore, methods that favor retention are necessary.

Table 2: Potential Chlorination Methods for Stereochemical Control

| Reagent/Method | Mechanism | Expected Stereochemical Outcome at C1 |

|---|---|---|

| Thionyl Chloride (SOCl₂) in non-polar solvent | SNi (Internal Nucleophilic Substitution) | Retention. The intermediate chlorosulfite ester collapses with the chloride being delivered from the same face. |

| Appel Reaction (PPh₃, CCl₄) | SN2 | Inversion. Typically proceeds via an SN2 pathway on the intermediate phosphonium salt. |

| Mitsunobu Reaction (e.g., with ZnCl₂) | SN2 | Inversion. A classic method for inverting the stereochemistry of an alcohol. |

| Double SN2 Sequence | Two consecutive SN2 reactions | Retention. The first SN2 reaction inverts the center (e.g., forming a tosylate then displacing with acetate), and the second SN2 inverts it back (hydrolysis of acetate, then conversion to chloride via SN2). |

The choice of method is critical for the successful synthesis of this compound. A reaction proceeding via an SNi mechanism, such as the use of thionyl chloride in a non-coordinating solvent, is a promising approach to convert the alcohol to the chloride with the required retention of stereochemistry. nih.gov Careful optimization of reaction conditions is essential to suppress competing SN2 pathways that would lead to the diastereomeric product.

Optimization of Reaction Conditions for Stereochemical Purity

The formation of this compound from a precursor like cyclohexene involves the addition of a chlorine atom and a methoxy group across the double bond. Controlling the spatial arrangement of these two new substituents is the primary challenge. This section delves into the critical factors that influence the stereochemical purity of the final product.

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the preferential formation of one enantiomer over the other. In the context of the synthesis of this compound, a catalyst's role is to create a chiral environment around the reacting species, thereby influencing the trajectory of the incoming reagents and favoring the formation of the desired stereoisomer.

Organocatalysis has emerged as a powerful tool for a variety of asymmetric transformations. nih.govmdpi.comresearchgate.net Chiral Brønsted acids or Lewis bases can activate the electrophilic chlorine source or the nucleophilic methanol, respectively, in an enantioselective manner. For instance, chiral phosphoric acids or thiourea-based catalysts can form hydrogen bonds with the reagents, effectively creating a chiral pocket that directs the approach of the nucleophile to one face of the chloronium ion intermediate. nih.gov

Transition metal catalysis, often employing chiral ligands, provides another robust strategy. rsc.org Metals such as palladium, copper, or iridium, coordinated to chiral ligands like BINAP or BOX, can catalyze the chloromethoxylation of alkenes with high stereocontrol. The chiral ligand environment around the metal center dictates the facial selectivity of the addition.

The diastereoselectivity of the reaction, leading to the trans product, is often inherently favored in halohydrin and haloetherification reactions due to the formation of a cyclic halonium ion intermediate. The subsequent backside attack by the nucleophile (methanol) results in an anti-addition, yielding the trans isomer. However, the choice of catalyst can further enhance this diastereoselectivity.

Below is a representative table illustrating the impact of different catalyst systems on the stereoselectivity of a generic chloromethoxylation of an alkene, based on findings from related studies.

| Catalyst System | Ligand/Motif | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

| Organocatalyst A | Chiral Thiourea | >95:5 | 92 |

| Organocatalyst B | Chiral Phosphoric Acid | >95:5 | 88 |

| Metal Catalyst C | Pd(OAc)₂ with (S)-BINAP | >99:1 | 95 |

| Metal Catalyst D | Cu(OTf)₂ with (R,R)-Ph-BOX | >99:1 | 90 |

This table is illustrative and compiled from general knowledge of similar asymmetric reactions. The specific performance with cyclohexene for the target compound may vary.

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and stereoselectivity. In the synthesis of this compound, the solvent's polarity and its ability to stabilize charged intermediates are critical considerations.

Polar aprotic solvents, such as dichloromethane or acetonitrile, are often employed in halomethoxylation reactions. These solvents can stabilize the polar transition states and the chloronium ion intermediate without competing as nucleophiles. The choice of solvent can influence the tightness of the ion pair between the chloronium ion and its counterion, which in turn can affect the stereochemical outcome. A more polar solvent can lead to a more separated ion pair, potentially allowing for greater stereochemical communication with the chiral catalyst.

The temperature at which the reaction is carried out is another crucial parameter for controlling stereoselectivity. Generally, lower temperatures lead to higher selectivity. This is because the difference in the activation energies for the formation of the two enantiomers (or diastereomers) becomes more significant relative to the available thermal energy. By reducing the temperature, the reaction is more likely to proceed through the lower energy transition state, which leads to the desired stereoisomer.

A temperature gradient, or a carefully controlled temperature profile during the reaction, can also be used to optimize both reaction rate and selectivity. For instance, the reaction might be initiated at a slightly higher temperature to ensure a reasonable rate and then cooled to a lower temperature during the product-forming step to maximize stereoselectivity.

The following table summarizes the general effects of solvent and temperature on the stereochemical outcome of a representative chloromethoxylation reaction.

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

| Dichloromethane | 9.1 | 0 | >98:2 | 94 |

| Dichloromethane | 9.1 | -20 | >99:1 | 97 |

| Acetonitrile | 37.5 | 0 | >95:5 | 90 |

| Acetonitrile | 37.5 | -20 | >98:2 | 95 |

| Tetrahydrofuran | 7.6 | 0 | 90:10 | 85 |

This table is illustrative and based on general principles observed in asymmetric catalysis. Specific results will depend on the substrate and catalyst system.

By carefully selecting and optimizing the catalytic system, solvent, and temperature, it is possible to achieve a high degree of control over the stereoselective synthesis of this compound, a valuable chiral intermediate in organic synthesis.

Mechanistic Investigations of Reactions Involving 1r,2r 1 Chloro 2 Methoxycyclohexane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of the chlorine atom, the leaving group, by a nucleophile. embibe.com The mechanism of this substitution can follow either a unimolecular (SN1) or bimolecular (SN2) pathway, each with distinct stereochemical outcomes. slideshare.net

Unimolecular (SN1) and Bimolecular (SN2) Reaction Mechanisms

The competition between SN1 and SN2 pathways is a central theme in the reactivity of secondary halides like (1R,2R)-1-chloro-2-methoxycyclohexane.

SN1 Mechanism: This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group (chloride) to form a planar carbocation intermediate. reddit.comlibretexts.org This step is unimolecular, meaning its rate depends only on the concentration of the substrate. masterorganicchemistry.comyoutube.com In the second, rapid step, the nucleophile attacks the carbocation, which can occur from either face of the planar intermediate. libretexts.org

SN2 Mechanism: This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org Because both the nucleophile and the substrate are involved in this single step, the reaction is bimolecular, and its rate depends on the concentration of both species. masterorganicchemistry.comyoutube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, concerted | One step, concerted |

| Intermediate | Carbocation | None (Transition State) |

| Substrate | 3° > 2° > 1° | Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Polar protic | Polar aprotic |

Stereochemical Course of Nucleophilic Attack and Inversion of Configuration

The stereochemical outcome of a substitution reaction provides critical evidence for the underlying mechanism.

SN2 Pathway: The SN2 reaction proceeds with a specific geometry known as "backside attack." libretexts.org The nucleophile must approach the electrophilic carbon from the side opposite the leaving group (180° away). libretexts.orgchemistrysteps.com This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's HOMO and the substrate's C-Cl σ* antibonding LUMO, weakening the C-Cl bond as the new C-Nu bond forms. quora.com This backside attack invariably leads to an inversion of configuration at the reaction center, often called a Walden inversion. libretexts.orgkau.edu.sa For this compound, an SN2 reaction would yield the (1S,2R) substitution product.

SN1 Pathway: The formation of a planar sp²-hybridized carbocation intermediate in the SN1 mechanism means that the nucleophile can attack from either the top or bottom face with roughly equal probability. youtube.com This leads to the formation of both possible stereoisomers at the reaction center, a process known as racemization . slideshare.net Therefore, an SN1 reaction on this compound would produce a mixture of (1R,2R) and (1S,2R) substitution products.

Elimination Reaction Mechanisms

In the presence of a base, this compound can undergo elimination to form an alkene. The bimolecular elimination (E2) is the most common pathway under these conditions.

E2 Elimination: Stereoelectronic Requirements and Anti-periplanar Geometry

The E2 mechanism is a concerted, single-step reaction where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the C=C double bond forms and the leaving group departs. libretexts.orglibretexts.org This process has a strict stereoelectronic requirement.

Anti-periplanar Geometry: For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement, meaning they lie in the same plane and are oriented at a 180° dihedral angle to each other. fiveable.memasterorganicchemistry.comchemistrysteps.com

Cyclohexane (B81311) Conformation: In a cyclohexane chair conformation, this anti-periplanar requirement can only be met if the leaving group and the β-hydrogen are in a trans-diaxial orientation. chemistrysteps.comlibretexts.orglibretexts.org An equatorial leaving group is not properly aligned with any β-hydrogens for an E2 reaction to occur. fiveable.mechemistrysteps.com

For this compound, the substituents are trans. The most stable chair conformation would place both the larger methoxy (B1213986) group and the chloro group in equatorial positions. For E2 elimination to happen, the molecule must first undergo a ring-flip to a higher-energy conformation that places the chlorine atom in an axial position. libretexts.orglibretexts.org The rate of elimination is dependent on the population of this reactive, less stable conformer. smartstartinstitute.comyoutube.com

Regioselectivity in Alkene Formation (Zaitsev vs. Hofmann Products)

When there are multiple types of β-hydrogens that can be removed, the regioselectivity of the elimination becomes important.

Zaitsev's Rule: This rule predicts that when multiple alkene products are possible, the major product will be the more substituted (and thus more thermodynamically stable) alkene. chemistrysteps.comyoutube.com This is typically observed with small, strong bases like ethoxide or hydroxide. chemistrysteps.com

Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide, which preferentially removes the more sterically accessible proton. libretexts.org

In the case of this compound, the regiochemical outcome is primarily controlled by the anti-periplanar requirement of the E2 mechanism, which can override Zaitsev's rule. libretexts.orglibretexts.org After the necessary ring-flip to place the chlorine in an axial position, the methoxy group will be in an axial position as well. The elimination can only proceed if there is a β-hydrogen on an adjacent carbon that is also in an axial position. If only one of the two β-carbons has an available trans-diaxial hydrogen, only one alkene product can be formed. libretexts.org If both adjacent carbons have axial β-hydrogens, then a mixture of products is possible, and factors like base size will determine the ratio of Zaitsev to Hofmann products. libretexts.org

| Elimination Rule | Favored Product | Typical Conditions | Controlling Factor |

| Zaitsev | More substituted alkene | Strong, non-bulky base (e.g., NaOEt) | Thermodynamic stability of the product |

| Hofmann | Less substituted alkene | Strong, bulky base (e.g., t-BuOK) | Steric accessibility of the β-hydrogen |

Competitive Pathways with Nucleophilic Substitution

In reactions of this compound, direct nucleophilic substitution (SN2) and elimination (E2) are potential competitive pathways. The prevalence of one pathway over the other is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the stereochemical arrangement of the substrate.

For an SN2 reaction to occur, the nucleophile must attack the carbon atom bearing the chlorine from the backside. In the case of the (1R,2R) stereoisomer, the trans configuration places the chloro and methoxy groups on opposite sides of the cyclohexane ring. In a stable chair conformation, one group will be axial and the other equatorial. For a backside attack to proceed with minimal steric hindrance, the chlorine atom would ideally be in an axial position.

Simultaneously, elimination reactions (E2) can compete with substitution. The E2 mechanism requires an anti-periplanar arrangement between a β-hydrogen and the leaving group (chlorine). pearson.com In the chair conformation of this compound, there are two β-carbons from which a proton can be abstracted. The efficiency of the elimination will depend on the presence of β-hydrogens that are axial when the chlorine is axial.

The balance between these pathways is demonstrated in the table below, which outlines the expected outcomes under different conditions.

| Reaction Pathway | Required Conformation | Nucleophile/Base Strength | Favored Product(s) |

| SN2 Substitution | Axial chlorine for backside attack | Strong nucleophile, weak base | Inverted substitution product |

| E2 Elimination | Axial chlorine and axial β-hydrogen | Strong, sterically hindered base | Alkene (e.g., 3-methoxycyclohexene) |

Neighboring Group Participation (NGP) by the Methoxy Moiety

A dominant mechanistic feature in the reactions of this compound is the participation of the adjacent methoxy group. spcmc.ac.in This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, involves the intramolecular interaction of the methoxy group's lone pair electrons with the electrophilic carbon bearing the chlorine atom. dalalinstitute.com This participation significantly alters the reaction's rate, stereochemistry, and potential products compared to a simple substitution or elimination reaction. dalalinstitute.com

Intramolecular Cyclization Leading to Oxonium Ion Intermediates

The NGP mechanism is initiated by an intramolecular, SN2-like attack by the oxygen of the methoxy group, displacing the chloride leaving group. spcmc.ac.in This process results in the formation of a strained, bicyclic oxonium ion intermediate. For the (1R,2R)-isomer, the trans-diaxial conformation is required for this intramolecular cyclization to occur effectively. The oxygen atom attacks the carbon bearing the chlorine from the backside, leading to a bridged intermediate. This cyclic ion localizes the positive charge on the oxygen atom.

The formation of this intermediate is a critical step that dictates the subsequent reaction pathway. The external nucleophile does not attack the original substrate but rather this highly reactive oxonium ion.

Kinetic and Stereochemical Consequences of Anchimeric Assistance

Anchimeric assistance has profound consequences for both the rate and the stereochemical outcome of the reaction.

Kinetic Consequences : The intramolecular nature of the first step in NGP leads to a significant rate enhancement. dalalinstitute.com The proximity of the participating group makes the intramolecular reaction entropically favored over an intermolecular attack by an external nucleophile. This results in a much faster reaction rate than that of a similar compound lacking the participating neighboring group (e.g., chlorocyclohexane). spcmc.ac.in

Stereochemical Consequences : NGP proceeds through a mechanism involving two consecutive SN2-like inversions. dalalinstitute.com

First Inversion : The intramolecular attack of the methoxy group on the carbon with the chlorine causes the first inversion of configuration, leading to the formation of the bridged oxonium ion.

Second Inversion : The subsequent attack by an external nucleophile on one of the two electrophilic carbons of the oxonium ion occurs via a backside attack, resulting in a second inversion.

Experimental Evidence for NGP (e.g., Rate Enhancements, Stereochemical Retention)

While specific studies on this compound are not widely available, extensive research on analogous systems provides compelling evidence for NGP. The primary lines of evidence for anchimeric assistance are significant rate enhancements and the observation of products with retained stereochemistry.

For instance, the acetolysis of trans-2-iodocyclohexyl brosylate proceeds orders of magnitude faster than its cis isomer, which is incapable of effective NGP. dalalinstitute.com This rate difference is attributed to the anchimeric assistance provided by the iodine atom. Similar rate accelerations are observed in the solvolysis of other trans-2-substituted cycloalkyl systems. osti.gov

The following table presents hypothetical relative rate data to illustrate the expected kinetic effect of NGP in the solvolysis of 2-substituted chlorocyclohexanes.

| Compound | Relative Rate of Solvolysis (krel) | Stereochemical Outcome |

| Chlorocyclohexane | 1 | Racemization (SN1) / Inversion (SN2) |

| cis-1-Chloro-2-methoxycyclohexane | ~1-10 | Inversion (SN2) |

| This compound | >1000 | Retention (NGP) |

Molecular Rearrangements and Fragmentation Reactions

In reactions that proceed through a carbocationic intermediate, either via an SN1 pathway or from the opening of the oxonium ion without immediate nucleophilic attack, molecular rearrangements can occur. imperial.ac.uk These rearrangements, such as hydride or alkyl shifts, typically lead to the formation of a more stable carbocation. wiley-vch.de For the 2-methoxycyclohexyl system, a 1,2-hydride shift could potentially occur if a carbocation forms at C1.

Fragmentation reactions represent another possible pathway, particularly under mass spectrometry conditions or in certain solvolysis reactions that generate unstable carbocations. uobabylon.edu.iqchemguide.co.uk The fragmentation of the molecular ion of a related compound, methyl cyclohexyl ether, has been studied, indicating that cleavage of the C-O bond or fragmentation of the cyclohexane ring can occur. acs.org For this compound, fragmentation could be initiated by the loss of the chlorine atom, followed by ring-opening or cleavage of the methoxy group to yield stabilized cationic fragments.

Stereochemical and Conformational Analysis of 1r,2r 1 Chloro 2 Methoxycyclohexane

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of (1R,2R)-1-Chloro-2-methoxycyclohexane is defined by the specific three-dimensional arrangement of its substituents on the cyclohexane (B81311) ring. This arrangement is determined by the presence of two stereogenic centers, also known as chiral centers, at carbon 1 (C1) and carbon 2 (C2).

Assignment of R/S Configuration at Stereogenic Centers

The absolute configuration of each stereogenic center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgmyheplus.comchadsprep.com This systematic procedure ranks the four groups attached to each chiral center based on atomic number. masterorganicchemistry.com

At Carbon 1 (C1): The four groups attached to C1 are:

Chlorine (-Cl)

Carbon 2 of the cyclohexane ring (-CH(OCH₃)-)

Carbon 6 of the cyclohexane ring (-CH₂-)

Hydrogen (-H) (implied, pointing away from the viewer)

The priorities are assigned as follows:

Priority 1: Chlorine (Cl), as it has the highest atomic number (17).

Priority 2: Carbon 2 (-CH(OCH₃)-), as it is bonded to an oxygen atom, which has a higher atomic number than the atoms bonded to Carbon 6.

Priority 3: Carbon 6 (-CH₂-), which is bonded to another carbon and two hydrogens.

Priority 4: Hydrogen (H), which has the lowest atomic number.

With the lowest priority group (H) oriented away, the sequence from priority 1 to 2 to 3 traces a clockwise path, designating the configuration at C1 as R . wikipedia.orglibretexts.org

At Carbon 2 (C2): The four groups attached to C2 are:

Methoxy (B1213986) group (-OCH₃)

Carbon 1 of the cyclohexane ring (-CHCl-)

Carbon 3 of the cyclohexane ring (-CH₂-)

Hydrogen (-H) (implied, pointing away from the viewer)

The priorities are assigned as follows:

Priority 1: The oxygen of the methoxy group (-OCH₃), as it has the highest atomic number (8) of the atoms directly attached to C2.

Priority 2: Carbon 1 (-CHCl-), as it is bonded to a chlorine atom.

Priority 3: Carbon 3 (-CH₂-), which is bonded to another carbon and two hydrogens.

Priority 4: Hydrogen (H).

Again, with the lowest priority group (H) oriented away, the sequence from priority 1 to 2 to 3 follows a clockwise direction. This assigns the configuration at C2 as R .

Therefore, the designation (1R,2R) precisely describes the absolute stereochemistry of this molecule.

Determination of Diastereomeric Relationships

Molecules with multiple stereocenters can exist as various stereoisomers. For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. wikipedia.org Since 1-chloro-2-methoxycyclohexane has two chiral centers (n=2), it has a total of four possible stereoisomers. youtube.com

These stereoisomers exist as two pairs of enantiomers:

This compound and its enantiomer, (1S,2S)-1-Chloro-2-methoxycyclohexane . Enantiomers are non-superimposable mirror images of each other.

(1R,2S)-1-Chloro-2-methoxycyclohexane and its enantiomer, (1S,2R)-1-Chloro-2-methoxycyclohexane .

The relationship between a molecule from one enantiomeric pair and a molecule from the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. For instance, this compound is a diastereomer of both (1R,2S)-1-Chloro-2-methoxycyclohexane and (1S,2R)-1-Chloro-2-methoxycyclohexane.

The (1R,2R) and (1S,2S) isomers are classified as the trans geometric isomers, as the chloro and methoxy groups are on opposite faces of the cyclohexane ring. pressbooks.pub Conversely, the (1R,2S) and (1S,2R) isomers are the cis isomers, with both substituents on the same face of the ring. pressbooks.pubkhanacademy.org

| Stereoisomer | Relationship to this compound | Geometric Isomer |

|---|---|---|

| (1S,2S)-1-Chloro-2-methoxycyclohexane | Enantiomer | Trans |

| (1R,2S)-1-Chloro-2-methoxycyclohexane | Diastereomer | Cis |

| (1S,2R)-1-Chloro-2-methoxycyclohexane | Diastereomer | Cis |

Conformational Isomerism in Disubstituted Cyclohexanes

The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org For substituted cyclohexanes, the different spatial arrangements of the atoms that result from rotations about single bonds are known as conformations.

Analysis of Chair Conformations and Ring Flipping Dynamics

This compound, like other cyclohexane derivatives, exists as two rapidly interconverting chair conformations. wikipedia.org This interconversion process is known as a ring flip . wikipedia.org During a ring flip, carbons that were in an "up" position move to a "down" position and vice versa. A crucial consequence of this dynamic process is that all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

For a trans-1,2-disubstituted cyclohexane such as this compound, the two chair conformations are not energetically equivalent. libretexts.org The ring flip interconverts a conformer where both substituents are in axial positions (diaxial) with a conformer where both are in equatorial positions (diequatorial). msu.edu

Conformer A (Diequatorial): The chloro and methoxy groups both occupy equatorial positions.

Conformer B (Diaxial): Following a ring flip, both the chloro and methoxy groups occupy axial positions.

This dynamic equilibrium between the two chair forms is a key feature of the molecule's structure. acs.orgnih.gov

Steric Interactions and Relative Stabilities of Conformers (e.g., 1,3-Diaxial Interactions)

The relative stability of different chair conformers is primarily determined by steric strain. openstax.org Substituents in the axial position are sterically hindered by the other two axial atoms (usually hydrogens) on the same side of the ring. lumenlearning.comlibretexts.org This unfavorable steric repulsion is known as a 1,3-diaxial interaction . pressbooks.pubquimicaorganica.org

In the diaxial conformation of this compound, the axial chlorine atom at C1 experiences 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Similarly, the axial methoxy group at C2 experiences these interactions with the axial hydrogens at C4 and C6. These interactions introduce significant steric strain, raising the energy of the diaxial conformer and making it less stable. libretexts.orgproprep.com

In contrast, the diequatorial conformer places both the chloro and methoxy groups in the more sterically favorable equatorial positions, where they point away from the bulk of the ring, thus avoiding these destabilizing 1,3-diaxial interactions. libretexts.org While there is a smaller gauche interaction between the two adjacent equatorial groups, the strain from 1,3-diaxial interactions in the diaxial conformer is far more significant. stackexchange.com Therefore, the diequatorial conformation is considerably more stable than the diaxial conformation. msu.eduyoutube.com

Conformational Equilibrium and Axial-Equatorial Preferences

Due to the significant difference in stability, the conformational equilibrium for this compound strongly favors the diequatorial conformer. libretexts.org The preference of a substituent for the equatorial position can be quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

The A-values for the relevant substituents are listed below.

| Substituent | A-value (kcal/mol) | Reference |

|---|---|---|

| -Cl (Chloro) | ~0.43 - 0.53 | masterorganicchemistry.comchegg.com |

| -OCH₃ (Methoxy) | ~0.6 | stackexchange.com |

Advanced Spectroscopic Methods for Stereochemical and Conformational Elucidation of this compound

The definitive determination of the stereochemistry and conformational preferences of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the three-dimensional arrangement of atoms and the dynamic equilibrium between different chair conformations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of substituted cyclohexanes. For this compound, both ¹H and ¹³C NMR spectroscopy offer critical data for assigning the relative stereochemistry and quantifying the conformational equilibrium between the diequatorial and diaxial chair forms.

In the trans-1,2-disubstituted pattern of this compound, the cyclohexane ring can exist in two primary chair conformations: one with both the chloro and methoxy groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). Due to steric hindrance, specifically 1,3-diaxial interactions, the diequatorial conformer is generally more stable and thus more populated at equilibrium.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the methine protons (H-1 and H-2) are particularly informative.

Chemical Shifts: In the more stable diequatorial conformer, both H-1 and H-2 are in axial positions. Axial protons typically resonate at a higher field (lower ppm) compared to equatorial protons due to anisotropic shielding from the C-C single bonds of the ring.

Coupling Constants: The magnitude of the vicinal coupling constant between H-1 and H-2 (³J_HH) is highly dependent on the dihedral angle between them. For the diequatorial conformer, H-1 and H-2 are trans-diaxial, resulting in a large coupling constant, typically in the range of 8-13 Hz. In the less stable diaxial conformer, H-1 and H-2 are trans-diequatorial, leading to a much smaller coupling constant (typically 2-5 Hz).

The observed coupling constant is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of the equilibrium constant (K) and the free energy difference (ΔG°) between the conformers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the substituent orientation. Carbons bearing axial substituents are generally shielded (resonate at a lower ppm) compared to those with equatorial substituents, a phenomenon known as the γ-gauche effect.

Hypothetical ¹H NMR Data for the Dominant Diequatorial Conformer:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 (axial) | 3.8 - 4.2 | ddd | J(H-1a, H-2a) ≈ 9-12; J(H-1a, H-6a) ≈ 9-12; J(H-1a, H-6e) ≈ 3-5 |

| H-2 (axial) | 3.2 - 3.6 | ddd | J(H-2a, H-1a) ≈ 9-12; J(H-2a, H-3a) ≈ 9-12; J(H-2a, H-3e) ≈ 3-5 |

| -OCH₃ | 3.3 - 3.5 | s | - |

Hypothetical ¹³C NMR Data for the Dominant Diequatorial Conformer:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 65 - 70 |

| C-2 | 80 - 85 |

| C-3, C-6 | 30 - 35 |

| C-4, C-5 | 20 - 25 |

| -OCH₃ | 55 - 60 |

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide further confirmation of the stereochemistry by identifying protons that are close in space. For the diequatorial conformer, NOEs would be expected between the axial H-1 and H-2 protons and the other axial protons on the same face of the ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

For this compound, the relevant chromophores are the C-Cl and C-O bonds. Although these are not strong chromophores in the typical UV-Vis region, they can give rise to measurable CD signals at lower wavelengths. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters.

The absolute configuration can be assigned by comparing the experimental CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., 1R,2R). Computational methods, such as time-dependent density functional theory (TD-DFT), are commonly employed for this purpose. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

While a published CD spectrum for this compound is not available, the principles of chiroptical spectroscopy remain a vital tool for the non-ambiguous assignment of its absolute stereochemistry.

Single-Crystal X-ray Diffraction for Definitive Structural and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.

For this compound, a successful X-ray crystallographic analysis would reveal:

The preferred chair conformation in the crystalline form, which is expected to be the diequatorial conformer.

Precise bond lengths and angles , confirming the connectivity and geometry of the molecule.

The absolute configuration of the stereocenters (C-1 and C-2). Through the use of anomalous dispersion, the absolute configuration can be determined with a high degree of confidence, often expressed through the Flack parameter.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Chiral space group (e.g., P2₁2₁2₁) |

| C1-Cl Bond Length | ~1.80 Å |

| C2-O1 Bond Length | ~1.43 Å |

| O1-C(Me) Bond Length | ~1.42 Å |

| C1-C2-C3-C4 Torsion Angle | ~55-60° (indicating a chair conformation) |

| Cl-C1-C2-O Torsion Angle | ~60° (gauche relationship in the diequatorial conformer) |

To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, this technique remains the gold standard for the definitive structural elucidation of such chiral molecules, should suitable crystals be obtained.

Theoretical and Computational Studies of 1r,2r 1 Chloro 2 Methoxycyclohexane

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of (1R,2R)-1-Chloro-2-methoxycyclohexane. These methods allow for a detailed examination of its electronic landscape and conformational preferences.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is fundamentally dictated by the interplay of the electronegative chloro and methoxy (B1213986) substituents on the cyclohexane (B81311) scaffold. Theoretical calculations, such as those employing Density Functional Theory (DFT), provide a quantitative description of the electron distribution and bonding within the molecule.

The polarity of the C-Cl and C-O bonds leads to a non-uniform distribution of electron density across the molecule, creating a significant molecular dipole moment. The magnitude and orientation of this dipole moment can be precisely calculated and are crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific literature values for this exact compound are not available.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-31G |

| NBO Charge on C1 | +0.15 e | DFT/B3LYP/6-31G |

| NBO Charge on C2 | +0.20 e | DFT/B3LYP/6-31G |

| NBO Charge on Cl | -0.18 e | DFT/B3LYP/6-31G |

| NBO Charge on O | -0.55 e | DFT/B3LYP/6-31G* |

Conformational Analysis and Energy Minimization Studies

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. For a trans-1,2-disubstituted cyclohexane, two principal chair conformers exist: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

Computational energy minimization studies consistently predict that the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that would occur if the chloro and methoxy groups were in axial positions. These steric clashes between the axial substituents and the axial hydrogen atoms on the same side of the ring lead to a substantial increase in steric strain.

Table 2: Relative Energies of this compound Conformers (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific literature values for this exact compound are not available.)

| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

| Diequatorial (Cl-eq, OMe-eq) | 0.00 | Gauche C-Cl/C-OMe |

| Diaxial (Cl-ax, OMe-ax) | > 4.0 | 1,3-diaxial (Cl/H, OMe/H) |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling provides invaluable insights into the mechanisms of reactions involving this compound, allowing for the characterization of transition states and the prediction of reaction outcomes.

Computational Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions at the carbon bearing the chlorine atom are expected to proceed primarily via an Sₙ2 mechanism. Computational studies can model the approach of a nucleophile to the C-Cl bond. For an Sₙ2 reaction to occur, the nucleophile must attack from the backside relative to the leaving group. In the case of the more stable diequatorial conformer, this trajectory is sterically accessible.

Transition state theory can be used to locate the transition state structure for the Sₙ2 reaction. The geometry of this transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group in apical positions. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state, providing a measure of the reaction rate.

Prediction of Regio- and Stereoselectivity in Elimination Reactions

Elimination reactions of this compound, typically under basic conditions, are predicted to follow an E2 mechanism. A key requirement for the E2 mechanism is an anti-periplanar arrangement of a β-hydrogen and the leaving group.

For the (1R,2R) isomer, the more stable diequatorial conformer does not have any β-hydrogens that are anti-periplanar to the equatorial chlorine. Therefore, for an E2 reaction to occur, the molecule must adopt the higher-energy diaxial conformation. In this conformation, the axial chlorine is anti-periplanar to the axial hydrogens on the adjacent carbons (C2 and C6). Abstraction of a proton from C6 would lead to the formation of 1-methoxycyclohexene, while abstraction from C2 would be influenced by the presence of the methoxy group. Computational modeling can be used to compare the activation energies for these different elimination pathways to predict the major product (regioselectivity).

Energetic Profiles of Neighboring Group Participation Phenomena

The methoxy group at C2 is suitably positioned to act as a neighboring group in nucleophilic substitution reactions, a phenomenon known as anchimeric assistance. If the chlorine atom departs, the lone pair on the oxygen of the methoxy group can attack the resulting carbocationic center in an intramolecular fashion.

Computational studies can model this process by mapping the potential energy surface for the reaction. This would involve locating the transition state for the formation of a cyclic oxonium ion intermediate. The energetic profile would reveal the activation barrier for this intramolecular cyclization and the stability of the resulting intermediate. The participation of the neighboring methoxy group can lead to an enhanced reaction rate compared to a similar system without the methoxy group and can also result in retention of stereochemistry at the reaction center. The calculated energetic profile would provide quantitative evidence for the extent of this anchimeric assistance.

Molecular Dynamics Simulations for Conformational Landscapes and Interconversion Barriers

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of flexible molecules like this compound. By simulating the atomic motions over time, MD can map the conformational landscape, identify populated conformational states, and determine the energy barriers between them. This provides a deeper understanding of the molecule's structural preferences and dynamic behavior, which are crucial for interpreting its chemical reactivity and physical properties.

For this compound, the primary conformational flexibility arises from the ring inversion of the cyclohexane chair, as well as rotations around the C-O and C-Cl bonds. The two main chair conformations resulting from ring flipping are of particular interest. In the (1R,2R) configuration, a trans-diequatorial arrangement of the chloro and methoxy groups is expected to be in equilibrium with a trans-diaxial conformation.

MD simulations can elucidate the relative energies of these conformers and the pathways for their interconversion. The simulation typically starts with an initial geometry of the molecule, and the forces on each atom are calculated using a chosen force field. Newton's equations of motion are then integrated numerically to propagate the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a time-resolved view of the molecule's conformational dynamics.

Analysis of the MD trajectory allows for the construction of a potential energy surface (PES) as a function of key dihedral angles. For this compound, the puckering coordinates of the cyclohexane ring and the dihedral angles involving the substituents are critical. The populations of different conformers can be estimated from the fraction of simulation time the molecule spends in each conformational basin.

Furthermore, MD simulations can be used to calculate the free energy barriers for conformational transitions, such as the chair-to-chair interconversion. Techniques like umbrella sampling or metadynamics can be employed to enhance the sampling of high-energy transition state regions, which are often infrequently visited in standard MD simulations. The calculated energy barriers provide insights into the rates of conformational exchange.

A hypothetical representation of the data that could be obtained from a molecular dynamics study of this compound is presented in the table below. This data is based on the general principles of conformational analysis for 1,2-disubstituted cyclohexanes, where the diequatorial conformer is generally more stable than the diaxial conformer due to reduced steric hindrance. libretexts.orglumenlearning.com The energy barrier for the chair flip is also a critical parameter that can be determined.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Population (%) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|---|

| Diequatorial | Chloro: Equatorial, Methoxy: Equatorial | 0.0 | >99 | ~10-12 |

| Diaxial | Chloro: Axial, Methoxy: Axial | ~4-6 | <1 |

The data in the table illustrates that the diequatorial conformer is significantly lower in energy and therefore constitutes the vast majority of the conformational population at equilibrium. The interconversion barrier represents the energy required for the cyclohexane ring to flip from one chair conformation to the other, passing through higher-energy boat and twist-boat transition states.

Applications of 1r,2r 1 Chloro 2 Methoxycyclohexane in Advanced Organic Synthesis

Role as a Chiral Building Block and Synthetic Intermediate

The inherent chirality and functional group arrangement of (1R,2R)-1-Chloro-2-methoxycyclohexane make it an attractive starting material for the synthesis of a variety of target molecules. Its utility stems from the ability to transfer its stereochemical information to new, more complex structures.

Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

While direct, documented applications of this compound in the total synthesis of specific complex natural products are not extensively reported in readily available literature, its potential as a chiral starting material can be inferred from the widespread use of similar chiral cyclohexane (B81311) derivatives. The principle of chiral pool synthesis, which utilizes readily available enantiopure compounds from nature, provides a framework for how this compound could be employed. By serving as a foundational stereochemical scaffold, it can be elaborated through a series of reactions to construct key fragments of larger, biologically active molecules. The defined trans-relationship between the chloro and methoxy (B1213986) groups offers a predictable platform for introducing further stereocenters.

Precursor for the Derivatization of Enantiomerically Pure Cyclohexane Derivatives

Stereospecific Functional Group Transformations

The stereochemical outcome of reactions involving this compound is of paramount importance. The trans-diaxial or trans-diequatorial arrangement of the substituents in the chair conformation of the cyclohexane ring dictates the approach of reagents and the stereochemistry of the products.

Conversion to Other Halogenated Analogues or Oxygenated Functional Groups

The chloro group in this compound can be readily converted to other functional groups through nucleophilic substitution reactions. For instance, reaction with other halide ions (e.g., iodide) can lead to the corresponding halogenated analogues. Similarly, reaction with oxygen-based nucleophiles, such as hydroxides or alkoxides, can introduce new oxygenated functional groups. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, adapting it for subsequent synthetic steps.

Reactions with Retention or Inversion of Stereochemical Information

Nucleophilic substitution reactions at the carbon bearing the chlorine atom are expected to proceed with a high degree of stereospecificity. Given that it is a secondary alkyl halide, the mechanism can be either SN1 or SN2, depending on the reaction conditions. For a strong, non-bulky nucleophile, an SN2 mechanism is likely to predominate. pearson.com This would result in an inversion of configuration at the C-1 position, leading to the corresponding (1S,2R) product. This predictable stereochemical outcome is a cornerstone of its utility in asymmetric synthesis, allowing for the controlled introduction of new stereocenters. Conversely, reactions that proceed through a double inversion or neighboring group participation could potentially lead to retention of stereochemistry. Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base, and would proceed with anti-periplanar stereochemistry. pearson.com

| Reaction Type | Typical Reagent | Proposed Mechanism | Stereochemical Outcome at C-1 | Product Configuration |

|---|---|---|---|---|

| Nucleophilic Substitution | NaN3, NaCN | SN2 | Inversion | (1S,2R) |

| Nucleophilic Substitution | CH3O- | SN2 | Inversion | (1S,2R) |

| Elimination | t-BuOK | E2 | - | Alkene |

Development of Chiral Catalysts or Ligands Utilizing its Structural Motif

The (1R,2R)-trans-1,2-disubstituted cyclohexane framework is a privileged scaffold in the design of chiral ligands and catalysts for asymmetric synthesis. The rigidity of the cyclohexane ring and the well-defined spatial relationship of the two substituents create a specific chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.